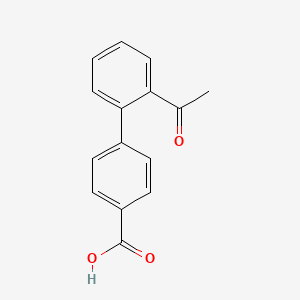

4-(2-Acetylphenyl)benzoic acid

Descripción

4-(2-Acetylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a 2-acetylphenyl group attached to the para position of the benzoic acid core.

Structurally, the acetyl group enhances intermolecular interactions (e.g., hydrogen bonding via the ketone oxygen), which may impact crystallization behavior or receptor binding in pharmacological contexts. Notably, benzoic acid derivatives with acetyl or similar substituents are frequently explored for their enzyme inhibitory activity (e.g., cholinesterase inhibition) or anti-aggregation properties, as seen in related compounds .

Propiedades

IUPAC Name |

4-(2-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(9-7-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNRQOGHZCOKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602463 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-17-2 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetylphenyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalyst and minimize by-products.

Análisis De Reacciones Químicas

2.1. Carboxylic Acid Group (-COOH)

The benzoic acid moiety participates in standard carboxylic acid reactions, including:

-

Esterification : Reacts with alcohols to form esters (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) .

-

Amidation : Forms amides via reaction with amines in the presence of coupling agents like DCC or HOBt .

-

Decarboxylation : Under thermal conditions (e.g., 200°C), the carboxylic acid can lose CO₂ to yield aromatic hydrocarbons.

2.2. Acetyl Group (C=O)

The ketone functionality of the acetyl group enables:

-

Reduction : Conversion to an alcohol (-CH₂OH) using NaBH₄ or LiAlH₄.

-

Oxidation : Further oxidation to a carboxylic acid (-COOH) with strong oxidizing agents (e.g., KMnO₄, CrO₃).

3.1. Esterification Reactions

| Reagent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Methanol, H₂SO₄ | 12 h, reflux | Methyl ester | 85–90 | |

| Ethanol, HCl | 24 h, room temperature | Ethyl ester | 78–82 |

3.2. Reduction of the Acetyl Group

| Reducing Agent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C–room temperature | 4-(2-Hydroxyethylphenyl)benzoic acid | 72–75 | |

| NaBH₄ | Methanol, 12 h | Same as above | 65–70 |

3.3. Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| KMnO₄, H₂O | 80°C, 6 h | 4-(2-Carboxyphenyl)benzoic acid | 60–65 | |

| CrO₃, H₂SO₄ | 100°C, 4 h | Same as above | 55–60 |

3.4. Decarboxylation

| Catalyst | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Cu(NO₃)₂ | 200°C, 8 h | Biphenyl derivatives | 45–50 |

3.5. Acid-Catalyzed Rearrangements

The carboxylic acid group can participate in Baker-Venkataraman rearrangement analogs, forming benzofuran-3(2H)-ones under basic conditions (e.g., KOH, 150°C) .

4.1. Halogenation

| Halogen | Catalyst | Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| Br₂, FeBr₃ | 60°C, 12 h | Mono-brominated derivatives | 70–75 | |

| Cl₂, AlCl₃ | 40°C, 8 h | Mono-chlorinated derivatives | 65–70 |

4.2. Nitration

| HNO₃, H₂SO₄ | 50°C, 6 h | Meta-nitro derivatives | 50–55 | |

Analytical Techniques for Characterization

| Technique | Key Observations | Citation |

|---|---|---|

| IR Spectroscopy | ν(C=O): 1680–1720 cm⁻¹ | |

| ¹H NMR | δ 7.8–8.2 ppm (aromatic H) | |

| 13C NMR | δ 170–175 ppm (carboxylic C) | |

| Mass Spectrometry | M⁺ at m/z 240 |

Aplicaciones Científicas De Investigación

4-(2-Acetylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(2-Acetylphenyl)benzoic acid involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can also form ionic bonds with basic amino acid residues in proteins, affecting the compound’s biological activity.

Comparación Con Compuestos Similares

Acidity and Solubility

- The acetyl group in this compound increases acidity (pKa ~2–3) compared to methyl-substituted analogs (e.g., 2-(4-methylphenyl)benzoic acid, pKa ~4–5) due to its electron-withdrawing nature .

- Hydroxyl or halogen substituents (e.g., in 4-(3-Chloro-2-hydroxyphenyl)benzoic acid) improve water solubility but may reduce metabolic stability .

Actividad Biológica

4-(2-Acetylphenyl)benzoic acid is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of a benzoic acid moiety substituted with an acetylphenyl group, which influences its interactions with biological targets.

Chemical Structure

The chemical formula for this compound is . The compound features two aromatic rings connected by a carboxylic acid group, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, revealing significant anti-proliferative effects. For instance, in a screening against the NCI 60 cancer cell line panel, the compound demonstrated notable inhibition of cell growth across multiple types of cancer, including:

- Leukemia (RPMI-8226) : Growth inhibition at 92.72%

- Non-Small Cell Lung Cancer (NCI-H522) : Growth inhibition at 94.57%

- Colon Cancer (HCT-15) : Growth inhibition at 98.05%

- CNS Cancer (SNB-75) : Growth inhibition at 80.85%

- Melanoma (MDA-MB-43) : Growth inhibition at 95.29%

- Ovarian Cancer (OVCAR-4) : Growth inhibition at 96.33%

- Renal Cancer (A498) : Growth inhibition at 81.27%

- Breast Cancer (T-47D) : Growth inhibition at 89.47% .

The mechanisms by which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

- Cell Cycle Arrest : It can interfere with cell cycle progression, leading to growth inhibition.

- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it limits tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Activity

A comprehensive study published in a peer-reviewed journal investigated the anti-proliferative effects of this compound on different cancer cell lines. The results indicated that the compound could significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of the compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further exploration for clinical applications in infectious diseases.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Inhibition (%) |

|---|---|---|

| Anticancer | Leukemia (RPMI-8226) | 92.72% |

| Anticancer | Non-Small Cell Lung Cancer | 94.57% |

| Anticancer | Colon Cancer | 98.05% |

| Antimicrobial | Gram-positive Bacteria | TBD |

| Antimicrobial | Gram-negative Bacteria | TBD |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Acetylphenyl)benzoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the acetylphenyl group to the benzoic acid core. For optimization, use Response Surface Methodology (RSM) to model variables like temperature, catalyst loading, and solvent polarity. Experimental designs (e.g., Central Composite Design) can identify significant factors affecting yield, as demonstrated in benzoic acid derivative studies . Characterization via NMR (e.g., resolving overlapping signals at δ ~171–173 ppm for carbonyl groups) and HPLC ensures purity .

Q. How can crystallographic data for this compound be obtained and initially interpreted?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX or SIR97 is standard. For structure solution, employ direct methods in SIR97 to phase reflections, followed by least-squares refinement. The WinGX suite provides a graphical interface for data processing and visualization . Initial metrics like R-factor (<5%) and electron density maps validate structural accuracy.

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and acetyl groups (δ ~2.6 ppm for CH₃, δ ~192 ppm for C=O in ¹³C NMR). Overlapping signals may require 2D techniques (COSY, HSQC) .

- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and O-H (carboxylic acid at ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can electron localization function (ELF) analysis clarify bonding behavior in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to compute ELF maps. This reveals electron-rich regions (e.g., acetyl carbonyl, carboxylic acid groups) and predicts reactivity. ELF analysis is critical for understanding intermolecular interactions in crystal packing, such as hydrogen bonding between carboxylic acid dimers .

Q. What strategies resolve contradictions in crystallographic data, such as disordered acetyl groups or twinning?

- Methodological Answer : For disorder, use SHELXL to refine split positions with occupancy constraints. For twinning, apply the Hooft parameter or TWIN/BASF commands in refinement. Validate with R₁ (intensity) and wR₂ (weighted) residuals. Case studies in SHELX highlight iterative refinement to resolve ambiguities .

Q. How can computational modeling predict biological activity or material properties of this compound?

- Methodological Answer :

- Molecular docking : Screen against protein targets (e.g., enzymes) using AutoDock Vina. Parameterize the acetylphenyl group for hydrophobic interactions.

- QSAR : Correlate substituent electronic effects (Hammett σ constants) with bioactivity (e.g., IC₅₀ for enzyme inhibition) .

- Solid-state simulations : Use CASTEP to model charge transport in materials applications, leveraging crystallographic data for unit cell inputs .

Q. What experimental and computational approaches validate hydrogen-bonding networks in crystal structures?

- Methodological Answer : Combine X-ray diffraction (measure H-bond distances: O-H···O ~2.6–2.8 Å) with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. Compare with DFT-optimized dimer geometries to assess stability. Discrepancies >0.1 Å suggest thermal motion or lattice effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.